
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester is a complex organic compound with a unique structure It is characterized by a naphthalene ring system substituted with various functional groups, including hydroxyl, methoxy, and methoxymethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the naphthalene ring system: This can be achieved through various methods, such as Friedel-Crafts acylation or cyclization reactions.
Introduction of functional groups: The hydroxyl, methoxy, and methoxymethoxy groups can be introduced through selective substitution reactions using appropriate reagents and conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene ring systems and functional groups.
Methoxy-substituted naphthalenes: Compounds with methoxy groups attached to the naphthalene ring.
Hydroxy-substituted naphthalenes: Compounds with hydroxyl groups attached to the naphthalene ring.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)-, methyl ester is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18O7 |
|---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
methyl 4-hydroxy-6,7-dimethoxy-5-(methoxymethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O7/c1-19-8-23-15-13-9(7-12(20-2)14(15)21-3)5-10(6-11(13)17)16(18)22-4/h5-7,17H,8H2,1-4H3 |
InChI Key |
XJCXCQNQDLANCL-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC2=CC(=CC(=C21)O)C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


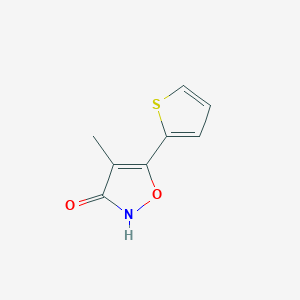

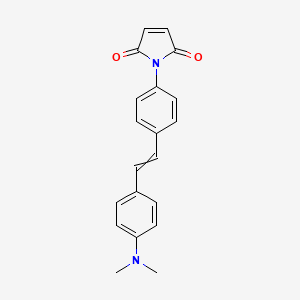

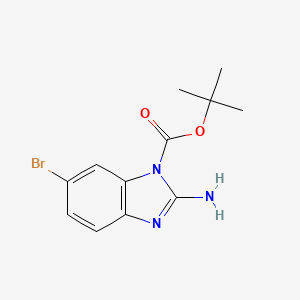





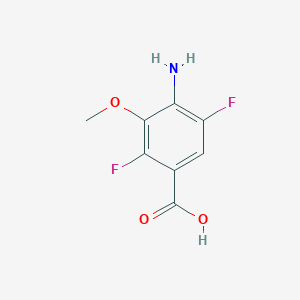
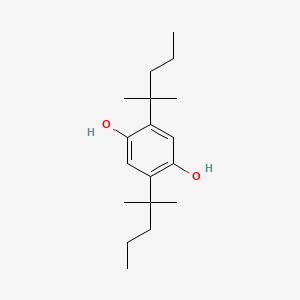
![5-[(2-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B13944450.png)

